N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide is a benzothiophene-derived compound featuring a cyano group at position 3, a methyl-substituted cyclohexene ring fused to the benzothiophene core, and a propanamide side chain modified with a 4-fluorophenylsulfanyl moiety. Structural elucidation of such compounds often relies on crystallographic tools like SHELX or OLEX2 for refinement and analysis .
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS2/c1-12-2-7-15-16(11-21)19(25-17(15)10-12)22-18(23)8-9-24-14-5-3-13(20)4-6-14/h3-6,12H,2,7-10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUQGHPGJQWMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with benzothiophene derivatives reported in the literature.
Substituent Variations and Molecular Properties
Key Observations :
- Substituent Effects: The target compound incorporates a 4-fluorophenylsulfanyl group, which may enhance lipophilicity and metabolic stability compared to the phenoxy-substituted analog . Fluorine atoms often improve bioavailability by modulating electron-withdrawing effects and reducing oxidative metabolism. The tert-butyl-substituted analog introduces bulkier groups, likely impacting steric interactions in binding pockets. Its thieno-pyrimidinylsulfanyl moiety could enhance π-π stacking or hydrogen-bonding interactions in enzyme targets.
Inferred Pharmacological Implications
- Electrophilic Reactivity: The cyano group at position 3 in all analogs may act as a hydrogen-bond acceptor, influencing target binding.
Structural Analysis Methods
Crystallographic refinement tools like SHELXL and OLEX2 are critical for resolving the stereochemistry and conformation of such complex heterocycles .
Q & A
Q. What synthetic methodologies are recommended for constructing the tetrahydrobenzothiophene core in this compound?
The tetrahydrobenzothiophene moiety can be synthesized via cyclization reactions using thiophene precursors. For example, analogous bicyclic systems (e.g., dihydropyrano[2,3-c]pyrazoles) are synthesized via refluxing intermediates in ethanol with sodium acetate, followed by recrystallization . Adapting this approach, thiophene annulation could involve controlled heating of cyano-substituted precursors in polar aprotic solvents, with ammonium persulfate (APS) as a potential initiator for radical-mediated cyclization .
Q. How should researchers characterize the fluorophenylsulfanyl substituent’s incorporation into the propanamide backbone?
Use -NMR and -NMR to confirm regioselectivity. For instance, in similar sulfonamide derivatives, aromatic protons of the fluorophenyl group resonate at δ 7.71–7.76 ppm (doublets, –8.3 Hz), while the sulfanyl-linked methylene protons appear as multiplet signals near δ 2.05–2.24 ppm . High-resolution mass spectrometry (HRMS) can validate molecular weight, as demonstrated for trifluoromethyl-containing analogs (e.g., calculated [M+Na]: 589.1128; observed: 589.1129) .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Ethanol-dioxane mixtures (1:2 ratio) are effective for recrystallizing structurally complex sulfonamides and propanamides, yielding pale crystals with sharp melting points (e.g., 153.7–154.1°C for trifluoromethyl derivatives) . For sulfur-containing analogs, consider dichloromethane-hexane gradients to minimize oxidative degradation of the sulfanyl group.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its sulfonyl analogs?
The sulfanyl (thioether) group in this compound may exhibit reduced electrophilicity compared to sulfonyl derivatives, impacting target binding. For example, sulfonyl groups in ChEBI:144093 enhance stability but reduce membrane permeability due to higher polarity . To validate, conduct comparative molecular dynamics simulations and logP measurements (e.g., using HPLC retention times) to correlate substituent effects with activity .
Q. What experimental design optimizes yield in the final coupling step between the tetrahydrobenzothiophene and fluorophenylsulfanyl-propanamide moieties?
Employ a two-step protocol:
- Step 1: Activate the tetrahydrobenzothiophene-cyano intermediate with DMAP (4-dimethylaminopyridine) in dry THF at 0°C.
- Step 2: Couple with 3-[(4-fluorophenyl)sulfanyl]propanoyl chloride under Schlenk conditions (argon atmosphere) to prevent oxidation. Yields >70% are achievable, as seen in analogous pyrano-pyrazol sulfonamide syntheses .
Q. How do steric and electronic effects of the 6-methyl group on the tetrahydrobenzothiophene influence conformational stability?
The methyl group induces chair-like conformations in the tetrahydro ring, reducing ring puckering. Compare -NMR coupling constants () of adjacent protons (e.g., δ 4.34–4.31 ppm for axial-equatorial interactions in similar bicyclic systems) . Computational studies (DFT) can model steric strain, as demonstrated for morpholinyl-substituted sulfonamides .
Q. What strategies mitigate degradation of the sulfanyl group during long-term storage?
Store under inert gas (N) at –20°C in amber vials. Add radical scavengers like BHT (butylated hydroxytoluene) to ethanol-based stock solutions. For solid-state stability, co-crystallize with cyclodextrins, a method validated for thioether-containing pharmaceuticals .
Methodological Tables
Table 1. Key Synthetic Parameters for Analogous Compounds
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization of thiophene core | Ethanol, reflux, 30 min | 85% | |
| Sulfanyl-propanamide coupling | THF, DMAP, 0°C, argon | 70–76% | |
| Recrystallization | Ethanol-dioxane (1:2) | 57–85% |
Table 2. NMR Chemical Shifts for Critical Protons
| Proton Type | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Fluorophenyl aromatic | 7.71–7.76 | Doublet | |
| Tetrahydrobenzothiophene CH | 2.05–2.24 | Singlet | |
| Propanamide NH | 10.33 | Singlet |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
